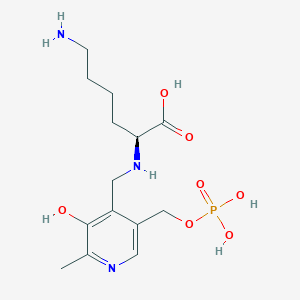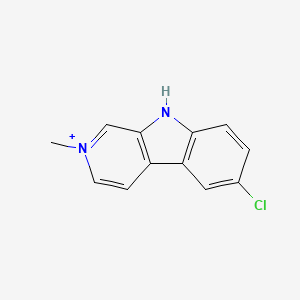
Nostocarboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Nostocarboline can be synthesized through various synthetic routes. One of the primary methods involves the isolation of the compound from the cyanobacterium Nostoc 78-12A . The synthetic route typically includes the extraction of the cyanobacterium, followed by purification processes to isolate this compound. Industrial production methods are still under research, but the focus is on optimizing the yield and purity of the compound through biotechnological approaches .
Chemical Reactions Analysis
Nostocarboline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where the chlorine atom at position 6 can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nostocarboline has a wide range of scientific research applications:
Mechanism of Action
Nostocarboline exerts its effects primarily through the inhibition of acetylcholinesterase and trypsin . The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged neurotransmission and can be beneficial in treating conditions like Alzheimer’s disease . The inhibition of trypsin by this compound involves binding to the enzyme’s active site, thereby preventing the hydrolysis of peptide bonds .
Comparison with Similar Compounds
Nostocarboline is unique among beta-carboline alkaloids due to its specific substitution pattern and potent biological activities. Similar compounds include:
Harmine: Another beta-carboline alkaloid with similar acetylcholinesterase inhibitory activity but different substitution patterns.
Harmaline: Known for its psychoactive properties and also shares structural similarities with this compound.
Norharmane: A beta-carboline with distinct biological activities, including antimicrobial and anticancer properties.
This compound stands out due to its dual inhibition of acetylcholinesterase and trypsin, making it a versatile compound for various scientific and medical applications .
Properties
Molecular Formula |
C12H10ClN2+ |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium |
InChI |
InChI=1S/C12H9ClN2/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15/h2-7H,1H3/p+1 |
InChI Key |
RGQUDRQSJYJYAQ-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |
Canonical SMILES |
C[N+]1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |
Synonyms |
nostocarboline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


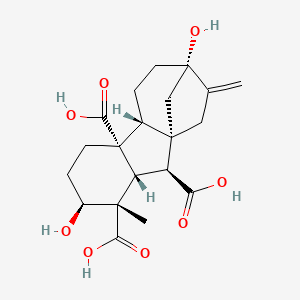

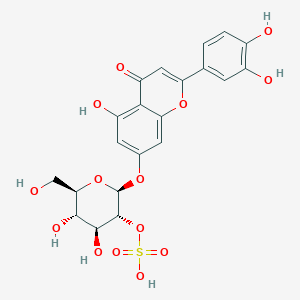
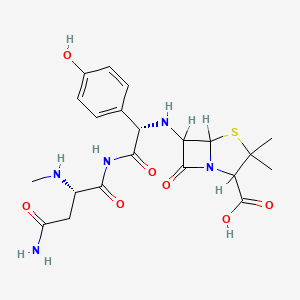
![(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/new.no-structure.jpg)

![[(1S,2S,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1238007.png)
![1-[6-(4-chlorophenyl)imidazo[2,3-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine](/img/structure/B1238009.png)

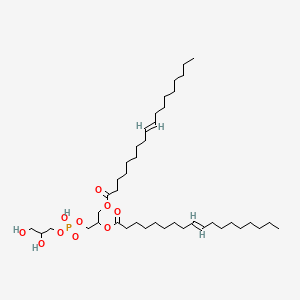
![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)
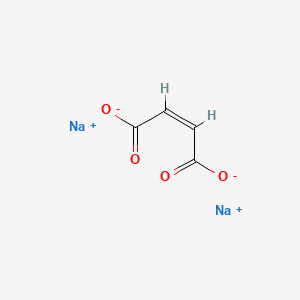
![2-(4-Nitrophenoxy)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B1238017.png)
